Reaction Kinetics with 1,1-Diphenylethylene: Lower Free Energy Barrier than Ph₃SiLi
In reactions with 1,1-diphenylethylene in THF at −40°C, PhMe₂SiLi exhibits a lower free energy of activation (ΔG‡) than Ph₃SiLi, indicating a kinetically more accessible addition pathway [1]. The activation enthalpy (ΔH‡) for PhMe₂SiLi is lower than that for Ph₃SiLi, while the activation entropy (ΔS‡) is comparable across the series [1].
| Evidence Dimension | Thermodynamic activation parameters for addition to 1,1-diphenylethylene |
|---|---|
| Target Compound Data | PhMe₂SiLi: ΔG‡ = 12.4 kcal·mol⁻¹; ΔH‡ = 3.4 kcal·mol⁻¹; ΔS‡ = −38.7 cal·mol⁻¹·deg⁻¹ |
| Comparator Or Baseline | Ph₃SiLi: ΔG‡ = 12.8 kcal·mol⁻¹; ΔH‡ = 3.4 kcal·mol⁻¹; ΔS‡ = −40.3 cal·mol⁻¹·deg⁻¹; Ph₂MeSiLi: ΔG‡ = 12.3 kcal·mol⁻¹; ΔH‡ = 3.05 kcal·mol⁻¹; ΔS‡ = −39.8 cal·mol⁻¹·deg⁻¹ |
| Quantified Difference | ΔG‡ for PhMe₂SiLi is 0.4 kcal·mol⁻¹ lower than Ph₃SiLi; ΔG‡ for PhMe₂SiLi is 0.1 kcal·mol⁻¹ higher than Ph₂MeSiLi |
| Conditions | THF, −40°C, stop-flow technique |
Why This Matters
Quantified activation barriers enable researchers to select the optimal silyllithium reagent for temperature-sensitive or kinetically constrained reaction sequences.
- [1] Evans AG, Jones ML, Rees NH. The reactions of organometallic compounds containing silicon. Part I. Reactions of dimethylphenyl-, methyldiphenyl-, and triphenyl-silyllithium with 1,1-diphenylethylene. J Chem Soc B. 1967;961-964. View Source
